molecular formula C21H18O5 B2407699 [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid CAS No. 405917-18-2

[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid

Cat. No.: B2407699
CAS No.: 405917-18-2
M. Wt: 350.37
InChI Key: KLLZOKTVXPUFSZ-UHFFFAOYSA-N
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Description

(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromen ring with a phenylacetic acid moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-12-17(25-19(20(22)23)13-6-3-2-4-7-13)11-10-15-14-8-5-9-16(14)21(24)26-18(12)15/h2-4,6-7,10-11,19H,5,8-9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLZOKTVXPUFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen ring: This step involves the cyclization of a suitable precursor, such as a substituted phenol, under acidic or basic conditions.

    Introduction of the phenylacetic acid moiety: This can be achieved through an esterification reaction, where the chromen derivative is reacted with phenylacetic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

    Final modifications: Additional functional groups can be introduced through various organic reactions, such as alkylation or acylation, to obtain the desired compound.

Industrial Production Methods

Industrial production of (6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share a similar chromen ring structure and exhibit various biological activities.

    Phenylacetic acid derivatives: These compounds have a phenylacetic acid moiety and are used in the synthesis of pharmaceuticals and other chemicals.

The uniqueness of (6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid lies in its combined structure, which may confer distinct chemical and biological properties compared to its individual components.

Biological Activity

The compound (6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid , also known as a derivative of chromene, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16O5C_{16}H_{16}O_5, with a molecular weight of approximately 288.3 g/mol. The unique structure features a chromen ring fused with a cyclopentane ring, contributing to its diverse biological activities.

Structural Characteristics

PropertyDescription
Molecular FormulaC₁₆H₁₆O₅
Molecular Weight288.3 g/mol
Core StructureTetrahydrocyclopenta[c]chromene
Functional GroupsEster and phenyl groups

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, suggesting potential for development as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Effects

The compound has also been studied for its anticancer properties . In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. The proposed mechanism includes the inhibition of specific enzymes involved in cell cycle regulation and apoptosis induction .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated the compound's effect on Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 25 µg/mL.
  • Anticancer Screening : In a series of assays against breast cancer cell lines (MCF-7), the compound showed an IC50 value of 30 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
  • Mechanistic Insights : Further investigations using enzyme assays suggested that the compound inhibits cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways and cancer progression .

The biological activity of (6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid is believed to be mediated through several pathways:

  • Enzyme Inhibition : The compound binds to active sites on enzymes such as COX, disrupting their function and leading to reduced inflammation and tumor growth.
  • Receptor Interaction : It may interact with nuclear receptors involved in cell proliferation and apoptosis, promoting programmed cell death in cancer cells.

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